molecular formula C16H18N4 B6438205 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile CAS No. 2548977-00-8

4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile

Cat. No.: B6438205
CAS No.: 2548977-00-8
M. Wt: 266.34 g/mol
InChI Key: AWJVPNWSUOGJPO-UHFFFAOYSA-N
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Description

The compound 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile (CAS: 2549024-93-1) is a benzonitrile derivative featuring a pyrazole-substituted azetidine ring. Its molecular formula is C₁₆H₁₈N₄, with a molecular weight of 266.34 g/mol . The structure comprises three key components:

4-Methylpyrazole group: A substituted pyrazole linked via methylene groups, contributing to steric and electronic modulation.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic scaffolds.

Properties

IUPAC Name

4-[[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-13-7-18-20(8-13)12-16-10-19(11-16)9-15-4-2-14(6-17)3-5-15/h2-5,7-8,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJVPNWSUOGJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrazole and azetidine intermediates. One common method involves the reaction of 4-methyl-1H-pyrazole with a suitable azetidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts or solvents to achieve the desired transformations. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity . The azetidine ring may contribute to the compound’s stability and reactivity, enhancing its overall efficacy in biological systems .

Comparison with Similar Compounds

Structural Analogues of Pyrazole-Benzonitrile Derivatives

The following table summarizes key structural analogs and their differentiating features:

Compound Name (CAS) Substituents/Linkages Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound (2549024-93-1) 4-methylpyrazole, azetidine C₁₆H₁₈N₄ 266.34 Azetidine ring enhances rigidity
4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile (40a) 4-amino-3-methylpyrazole C₁₂H₁₂N₄ 212.25 Amino group improves solubility
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile 3-azido-5-methylpyrazole C₁₁H₈N₆ 224.22 Azide group enables click chemistry
4-(4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl)benzonitrile (1461869-01-1) 4-aminomethyl-1-methylpyrazole C₁₂H₁₂N₄ 212.25 Aminomethyl branch for functionalization
4-(5-Methyl-3-(4-phenyltriazol-1-yl)-1H-pyrazol-1-yl)benzonitrile (21gd) Triazole-pyrazole hybrid C₁₉H₁₄N₆ 326.35 Triazole introduces aromatic stacking
4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile (488114-78-9) 4-ethyl-5-methylpyrazole C₁₃H₁₃N₃ 211.26 Ethyl group increases lipophilicity

Physicochemical and Electronic Properties

  • Polarity: The benzonitrile core imparts moderate polarity. Azetidine and pyrazole substituents modulate solubility; amino derivatives (e.g., 40a) are more water-soluble than the target compound .
  • Lipophilicity : Ethyl and methyl groups (e.g., 488114-78-9) increase logP, while azide groups (e.g., C₁₁H₈N₆) introduce polarity .
  • Reactivity : Azide-containing analogs (e.g., C₁₁H₈N₆) are highly reactive in click chemistry, unlike the target compound’s stable azetidine-pyrazole system .

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